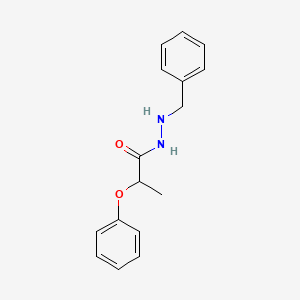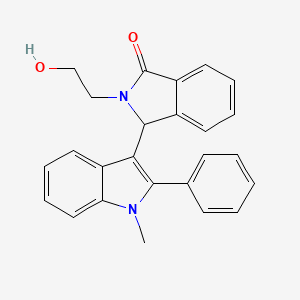![molecular formula C20H22N2O3 B13373438 7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13373438.png)
7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is known for its unique structural features, which include a benzofuran core, a diethylamino group, and a pyridinylmethylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one typically involves multiple steps. One common synthetic route starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate. This reaction is followed by a Vilsmeier–Haack formylation to introduce the formyl group, resulting in the formation of 7-(diethylamino)coumarin-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core and the pyridinylmethylene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its fluorescent properties are attributed to the aromatisation of the benzofuran core, which allows it to selectively detect superoxide anions in solution . Additionally, the compound’s therapeutic effects may involve the inhibition of specific enzymes or signaling pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-diethylamino-4-hydroxycoumarin: This compound shares the diethylamino and hydroxy groups but lacks the pyridinylmethylene moiety.
7-diethylamino-3-formylcoumarin: Similar in structure but with a formyl group instead of the pyridinylmethylene moiety.
Uniqueness
The presence of the pyridinylmethylene moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications .
Eigenschaften
Molekularformel |
C20H22N2O3 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(2E)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H22N2O3/c1-4-22(5-2)12-15-16(23)9-13(3)18-19(24)17(25-20(15)18)10-14-7-6-8-21-11-14/h6-11,23H,4-5,12H2,1-3H3/b17-10+ |
InChI-Schlüssel |
RMYXGKKVHZITRM-LICLKQGHSA-N |
Isomerische SMILES |
CCN(CC)CC1=C(C=C(C2=C1O/C(=C/C3=CN=CC=C3)/C2=O)C)O |
Kanonische SMILES |
CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CN=CC=C3)C2=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373373.png)
![4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B13373381.png)
![4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13373386.png)

![4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B13373395.png)
![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B13373398.png)
![methyl 2-(2,2-dimethylcarbohydrazonoyl)-6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B13373401.png)
![3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)

![2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B13373422.png)
![N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide](/img/structure/B13373423.png)

![N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B13373433.png)
![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373443.png)
